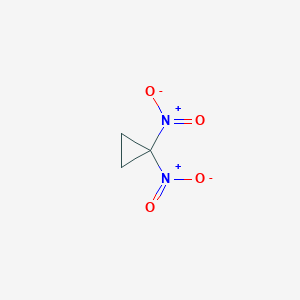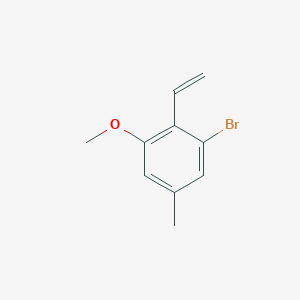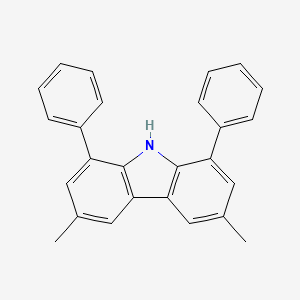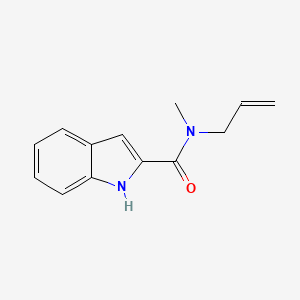
1,1-Dinitrocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dinitrocyclopropane is a highly energetic compound characterized by the presence of two nitro groups attached to a cyclopropane ring
Vorbereitungsmethoden
1,1-Dinitrocyclopropane can be synthesized through a tandem reaction between nitroform and diazomethane in benzene, yielding the compound in a 62% yield . This method involves the reaction of nitroform with diazomethane under controlled conditions to form the desired product.
Analyse Chemischer Reaktionen
1,1-Dinitrocyclopropane undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions with diazoalkanes, leading to the formation of 1-pyrazoline intermediates.
Domino Reactions: These reactions involve multiple steps, starting with a cycloaddition reaction followed by tautomerization and other transformations to yield various products.
Common reagents used in these reactions include diazoalkanes and nitroform, with conditions typically involving controlled temperatures and solvents like benzene.
Wissenschaftliche Forschungsanwendungen
1,1-Dinitrocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1-Dinitrocyclopropane involves its participation in cycloaddition and domino reactions. The compound’s nitro groups and strained cyclopropane ring make it highly reactive, allowing it to undergo various transformations. The molecular targets and pathways involved in these reactions include the formation of reactive intermediates like 1-pyrazoline and diradicals .
Vergleich Mit ähnlichen Verbindungen
1,1-Dinitrocyclopropane can be compared with other similar compounds, such as:
1,1-Dinitroethylene: Another compound with two nitro groups, but attached to an ethylene moiety.
1,1-Difluorocyclopropane: A compound with two fluorine atoms attached to a cyclopropane ring, used in different synthetic applications.
The uniqueness of this compound lies in its combination of high energy content and reactivity, making it suitable for specialized applications in both research and industry.
Eigenschaften
CAS-Nummer |
811462-12-1 |
|---|---|
Molekularformel |
C3H4N2O4 |
Molekulargewicht |
132.08 g/mol |
IUPAC-Name |
1,1-dinitrocyclopropane |
InChI |
InChI=1S/C3H4N2O4/c6-4(7)3(1-2-3)5(8)9/h1-2H2 |
InChI-Schlüssel |
LVTQCZUIDLUJCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)

![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)


![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)

![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)

